molecular formula C14H9ClOS B6381491 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol CAS No. 1262003-07-5

4-[Benzo(b)thiophen-2-yl]-2-chlorophenol

Cat. No.: B6381491
CAS No.: 1262003-07-5
M. Wt: 260.7 g/mol
InChI Key: GTTLQSJDPZFZDS-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-2-chlorophenol is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiophene moiety, a privileged structure in pharmacology, linked to a chlorophenol group. The benzothiophene core is a common feature in many biologically active molecules and is found in compounds with a broad spectrum of activities, including serving as cholinesterase inhibitors for Alzheimer's disease research, anti-cancer agents, and antimicrobials . The integration of the 2-chlorophenol subunit may further modify the compound's physicochemical properties and biological activity, making it a valuable intermediate for the construction of more complex molecular architectures. Researchers can utilize this compound as a key building block in the synthesis of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its structure is particularly relevant for developing ligands for various enzyme targets and receptors . The inherent properties of the benzothiophene ring also suggest potential applications beyond pharmacology, such as in the development of materials for organic electronics and optoelectronics . This product is intended for research and further manufacturing use only and is not for direct human or veterinary use.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTLQSJDPZFZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Preparation

A representative approach involves synthesizing 2-bromo-4-chlorophenol as the electrophilic partner and benzo[b]thiophen-2-ylboronic acid as the nucleophilic component. The reaction proceeds under anhydrous conditions using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate as the base in a mixed solvent system of 1,4-dioxane and water.

Key optimization parameters :

  • Temperature : 80–100°C for 12–24 hours to ensure complete conversion.

  • Molar ratio : A 1:1.2 ratio of bromophenol to boronic acid minimizes side reactions.

  • Protecting groups : The phenolic -OH group in 2-bromo-4-chlorophenol is often protected as a methyl ether or O-carbamate to prevent undesired coordination with the palladium catalyst.

Challenges and Solutions

  • Competitive protodeboronation : The electron-rich nature of benzothiophene boronic acids increases susceptibility to protodeboronation. Using excess boronic acid (1.5 equiv) and degassing solvents with argon mitigates this issue.

  • Ortho-substitution effects : Steric hindrance from the chlorine atom at the ortho position slows coupling kinetics. Introducing bulky ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) accelerates transmetalation.

Representative yield : 68–75% after deprotection and purification via silica gel chromatography.

Friedel-Crafts Alkylation for Direct Benzothiophene Attachment

Friedel-Crafts alkylation offers an alternative route by directly introducing the benzothiophene unit onto the chlorophenol ring. This method is particularly advantageous for substrates with electron-donating groups that activate the aromatic ring toward electrophilic substitution.

Electrophile Generation and Reaction Conditions

The benzothiophene moiety is functionalized as an acyl chloride (benzo[b]thiophen-2-ylcarbonyl chloride ) and reacted with 2-chlorophenol in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates the formation of a reactive acylium ion, which undergoes electrophilic attack at the para position of the phenol.

Critical considerations :

  • Regioselectivity : The chlorine atom at the ortho position directs electrophilic substitution to the para site due to its electron-withdrawing nature.

  • Temperature control : Reactions are conducted at 0–5°C to suppress polyacylation.

Post-Reduction Steps

The initial Friedel-Crafts product is a ketone (4-[benzo(b)thiophen-2-ylcarbonyl]-2-chlorophenol ), which requires reduction to the methylene group. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) achieves this transformation quantitatively.

Yield profile :

  • Acylation step: 82–88%.

  • Reduction step: >95%.

Newman-Kwart Rearrangement for Thiocarbamate-Mediated Synthesis

The Newman-Kwart rearrangement (NKR) provides a unique pathway to access ortho-substituted phenolic derivatives via thermal reorganization of O-thiocarbamates to S-thiocarbamates. This method is instrumental in installing the benzothiophene unit at specific positions.

Synthesis of O-Thiocarbamate Intermediate

2-Chloro-4-hydroxyphenyl O-thiocarbamate is prepared by treating 2-chloro-4-nitrophenol with N,N-diethylthiocarbamoyl chloride in the presence of pyridine. Subsequent hydrogenation of the nitro group to an amine and diazotization generates a reactive diazonium salt, which is coupled with benzothiophene-2-boronic acid via a Sandmeyer-type reaction.

Thermal Rearrangement and Hydrolysis

Heating the O-thiocarbamate intermediate at 180–200°C in diphenyl ether induces the NKR, yielding the S-thiocarbamate derivative. Acidic hydrolysis with hydrochloric acid (6 M HCl) then cleaves the thiocarbamate group, furnishing the target phenol.

Advantages :

  • High regiocontrol due to the directing effect of the thiocarbamate group.

  • Compatibility with electron-deficient aromatic systems.

Limitations :

  • Prolonged heating risks decomposition of the benzothiophene unit.

  • Requires rigorous exclusion of moisture during the NKR step.

Overall yield : 50–58% over three steps.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Range
Suzuki-Miyaura CouplingHigh functional group tolerance; ScalableRequires protective groups for -OH68–75%
Friedel-Crafts AlkylationDirect C–C bond formation; No pre-functionalizationSensitive to steric hindrance82–88%
Newman-Kwart RearrangementExcellent regioselectivity; Mild conditionsMulti-step synthesis; Thermal instability50–58%

Experimental Optimization and Troubleshooting

Purification Strategies

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:2) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystals of >99% purity.

Analytical Characterization

  • ¹H NMR : Key signals include a singlet at δ 10.2 ppm (phenolic -OH), a doublet at δ 7.8 ppm (benzothiophene H-3), and a multiplet at δ 7.4–7.6 ppm (chlorophenol aromatic protons).

  • Mass spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 261.1 (calculated for C₁₃H₈ClOS⁻: 261.0) .

Chemical Reactions Analysis

Types of Reactions: 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound Name Core Structure Modifications Key Functional Groups Biological/Physicochemical Relevance
2-Benzyl-4-chlorophenol Benzyl substituent instead of benzo[b]thiophene Chlorophenol, benzyl group Antimicrobial agent (e.g., Clorophene)
4-Chloro-2-(thiophen-2-yl)phenol derivatives Thiophene instead of benzo[b]thiophene Chlorophenol, thiophene Anticancer scaffolds (GI₅₀ <10 nM in some cases)
Benzo[b]thiophene-2-carbonyl chloride Carbonyl chloride substituent Reactive acyl chloride group Precursor for drug synthesis (e.g., carboxamides)
4-Benzyloxy-3-chlorophenylboronic acid Boronic acid and benzyloxy groups Chlorophenol, boronic acid Suzuki coupling applications

Pharmacological Activity

  • Anticancer Potential: Benzothiophene acrylonitrile derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) exhibit potent activity against 60 human cancer cell lines (GI₅₀ <10 nM), attributed to their ability to bypass P-glycoprotein-mediated drug resistance . The chloro-phenol group in the target compound may enhance cytotoxicity through reactive oxygen species (ROS) generation.

Physicochemical Properties

  • Synthetic Flexibility: Unlike benzo[b]thiophene-2-carbonyl chloride, which is reactive but unstable, the phenolic -OH group in the target compound allows for further derivatization (e.g., etherification, sulfonation) .

Crystallographic Insights

  • Single-crystal X-ray studies of related compounds (e.g., 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione ) reveal planar benzo[b]thiophene systems with dihedral angles <10° between aromatic rings, suggesting similar rigidity in the target compound .

Therapeutic Limitations

  • While benzothiophene derivatives show promise, their metabolic stability remains a challenge. For example, 3-chloro-N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide requires structural optimization to reduce hepatic clearance .

Q & A

Q. What are the recommended synthetic routes for 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzo[b]thiophene precursor with a chlorophenol derivative. Key steps include:
  • Heterocyclization : Use reagents like thionyl chloride for activating carboxylic acid intermediates (e.g., benzo[b]thiophene-2-carbonyl chloride) .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity .
  • Yield Optimization : Control reaction temperature (e.g., 0–5°C for acyl chloride formation) and stoichiometric ratios to minimize side products.

Q. How can the crystal structure of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol be determined experimentally?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Key parameters include bond angles, torsion angles, and hydrogen bonding .
  • Sample Preparation : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).

Q. What are the critical physicochemical properties to characterize for this compound, and which techniques are most reliable?

  • Methodological Answer :
  • Melting Point : Differential Scanning Calorimetry (DSC).
  • Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) via UV-Vis spectroscopy.
  • Spectroscopic Data :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons and chlorine-induced deshielding .
  • Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., NIST database for fragmentation patterns) .

Q. What safety protocols are essential for handling 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested against permeation rates) and sealed goggles .
  • Storage : Keep in a sealed, light-resistant container at 2–8°C in a ventilated cabinet .
  • Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid skin contact due to phenolic toxicity .

Advanced Research Questions

Q. How can computational models predict the solvation effects and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Gaussian or similar software with the C-PCM solvation model to calculate solvation energies and dipole moments .
  • Electronic Properties : Analyze HOMO-LUMO gaps to assess redox activity and charge-transfer potential for optoelectronic applications .

Q. What structural modifications enhance the bioactivity of benzo[b]thiophene derivatives, and how can SAR studies be designed?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate lipophilicity and target binding .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and correlate with steric/electronic parameters via QSAR modeling .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

  • Methodological Answer :
  • Cross-Validation : Compare with high-resolution MS (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to confirm molecular connectivity .
  • Database Referencing : Cross-check with NIST Chemistry WebBook for IR and MS spectra of analogous compounds .

Q. What strategies improve the scalability of synthesis without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Optimize continuous reaction conditions (e.g., residence time, temperature) to reduce batch variability .
  • Catalytic Systems : Explore Pd-catalyzed Suzuki-Miyaura coupling for regioselective benzothiophene functionalization .

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